molecular formula C11H10ClNO B1621593 5-Chloro-2,8-dimethyl-4-quinolinol CAS No. 21629-50-5

5-Chloro-2,8-dimethyl-4-quinolinol

Cat. No. B1621593
CAS RN: 21629-50-5
M. Wt: 207.65 g/mol
InChI Key: PCKJRUQECXKAOB-UHFFFAOYSA-N
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Description

5-Chloro-2,8-dimethyl-4-quinolinol is a biochemical used for proteomics research . It has a molecular formula of C11H10ClNO and a molecular weight of 207.66 .


Synthesis Analysis

The synthesis of 5-Chloro-2,8-dimethyl-4-quinolinol and its analogs is a topic of interest in the field of industrial and synthetic organic chemistry . Various synthetic approaches have been discussed in recent publications, including the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2,8-dimethyl-4-quinolinol is characterized by a benzene ring fused with a pyridine moiety . The compound displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-2,8-dimethyl-4-quinolinol include a molecular formula of C11H10ClNO and a molecular weight of 207.66 . More detailed properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Corrosion Inhibition

5-Chloro-2,8-dimethyl-4-quinolinol has been explored for its corrosion inhibition properties. A study conducted on the synthesis and characterization of 5-(chloromethyl)-8-quinolinol hydrochloride (Cl-QH) demonstrated its effectiveness as a corrosion inhibitor for carbon steel in hydrochloric acid solution. The compound acts as a mixed-type inhibitor, with an efficiency that depends on its concentration, reaching up to 97% at 10−3 M. The adsorption of Cl-QH follows the Langmuir isotherm, indicating the formation of a protective film on the metal surface. Electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) confirmed the compound's performance against corrosion, supported by quantum chemical calculations using DFT at the B3LYP/6–31G* level of theory, which further discussed some electronic properties of the studied molecule (Faydy et al., 2016).

Anticancer Potential

The anticancer potential of platinum(II) complexes with 5-chloro-7-iodo-8-quinolinol (clioquinol; cqH) and other derivatives has been investigated. In vitro cytotoxicity assays in human fibroblasts and carcinoma cell lines, along with an embryotoxicity assay in a zebrafish model, have been conducted. These complexes exhibited high cytotoxic effects on cell lines at specific concentrations, with selectivity towards carcinoma cell lines. The study highlighted the importance of the quinolinol derivatives in the formulation of these complexes, contributing to their potential as anticancer agents (Živković et al., 2018).

Antimicrobial Activity

Metal chelates of 5-chloro-2,8-dimethyl-4-quinolinol have shown antimicrobial activity. The synthesis and characterization of these chelates have been detailed, revealing their capacity to act against various microbes. This suggests that 5-chloro-2,8-dimethyl-4-quinolinol and its derivatives could serve as a basis for developing new antimicrobial agents, further underlining the compound's utility in scientific research beyond its anticorrosive and anticancer applications (Patel & Singh, 2009).

Safety And Hazards

5-Chloro-2,8-dimethyl-4-quinolinol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-2,8-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-6-3-4-8(12)10-9(14)5-7(2)13-11(6)10/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCKJRUQECXKAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=O)C=C(N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383845
Record name 5-Chloro-2,8-dimethyl-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,8-dimethyl-4-quinolinol

CAS RN

21629-50-5
Record name 5-Chloro-2,8-dimethyl-4-hydroxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-4-HYDROXY-8-METHYLQUINALDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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